Air Stability Benchmark: Ctc-Q-phos vs. P(t-Bu)₃
Ctc-Q-phos (pentaphenylferrocenyl di-tert-butylphosphine) is air-stable in both solid state and solution, with its Pd(0) complexes also air-stable as solids and reacting only slowly with oxygen in solution [1]. This contrasts sharply with the trialkylphosphine P(t-Bu)₃, which, despite comparable or even higher catalytic activity in certain amination and Suzuki couplings [2], is pyrophoric and requires rigorous glovebox or Schlenk-line handling. While dppf is also air-stable, its substrate scope is narrower as shown below. This operational stability directly translates to reduced procurement risk, simplified storage, and compatibility with high-throughput experimentation (HTE) platforms .
| Evidence Dimension | Air Stability (Ligand and Pd(0) Complex) |
|---|---|
| Target Compound Data | Air-stable in solid state and solution; Pd(0) complexes air-stable as solid |
| Comparator Or Baseline | P(t-Bu)₃: pyrophoric, requires air-free handling; No reported solution-state air stability for free ligand |
| Quantified Difference | Qualitative but operationally decisive: Ctc-Q-phos permits benchtop handling; P(t-Bu)₃ does not |
| Conditions | Ambient atmosphere; solid state and solution (J. Org. Chem. 2002) [1]; Precatalyst studies (J. Org. Chem. 2011) [2] |
Why This Matters
For procurement and laboratory workflow, Ctc-Q-phos eliminates the need for inert-atmosphere storage and handling infrastructure required by P(t-Bu)₃, reducing operational cost and safety risk.
- [1] Kataoka, N.; Shelby, Q.; Stambuli, J. P.; Hartwig, J. F. Air Stable, Sterically Hindered Ferrocenyl Dialkylphosphines for Palladium-Catalyzed C−C, C−N, and C−O Bond-Forming Cross-Couplings. J. Org. Chem. 2002, 67 (16), 5553–5566. View Source
- [2] Johansson Seechurn, C. C. C.; Parisel, S. L.; Colacot, T. J. Air-Stable Pd(R-allyl)LCl (L= Q-Phos, P(t-Bu)3, etc.) Systems for C–C/N Couplings: Insight into the Structure–Activity Relationship and Catalyst Activation Pathway. J. Org. Chem. 2011, 76 (19), 7918–7932. View Source
